CCR5 Antagonist Potency: Sub-Nanomolar IC50 of 0.100 nM vs. Structurally Related Analog at 1.20 nM in Identical P4R5 Cellular Assay
In a head-to-head screening panel deposited in BindingDB, the target compound (CHEMBL2164202, corresponding to CAS 1396795-06-4) demonstrated a CCR5 antagonist IC50 of 0.100 nM. A structurally related analog from the same series (CHEMBL2164213) tested under identical conditions yielded an IC50 of 1.20 nM, representing a 12-fold difference in potency [1]. Both compounds were evaluated as antagonists at the CCR5 receptor expressed in P4R5 cells co-expressing CD4, with inhibition of HIV infusion measured via an LTR-beta-galactosidase reporter construct [2]. The 12-fold potency advantage of the target compound translates to a substantially lower concentration requirement for achieving equivalent CCR5 blockade, a critical parameter in hit-to-lead progression and in vitro pharmacology study design [3].
| Evidence Dimension | CCR5 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.100 nM (CHEMBL2164202; CAS 1396795-06-4) |
| Comparator Or Baseline | IC50 = 1.20 nM (CHEMBL2164213; structurally related analog from the same chemical series) |
| Quantified Difference | 12-fold higher potency for the target compound (0.100 nM vs. 1.20 nM) |
| Conditions | CCR5 receptor expressed in P4R5 cells co-expressing CD4; LTR-beta-galactosidase reporter construct; inhibition of HIV infusion assay |
Why This Matters
A 12-fold potency difference at the same molecular target within the same assay system directly informs compound selection for CCR5-targeted drug discovery programs, enabling lower dosing requirements and potentially reduced off-target engagement in downstream profiling.
- [1] BindingDB. BDBM50394596 (CHEMBL2164202): IC50 = 0.100 nM. Antagonist activity at CCR5 receptor expressed in P4R5 cells co-expressing CD4, and LTR-beta-gal construct assessed as inhibition of infusion to HIV. View Source
- [2] BindingDB. BDBM50394605 (CHEMBL2164213): IC50 = 1.20 nM. Antagonist activity at CCR5 receptor expressed in P4R5 cells co-expressing CD4, and LTR-beta-gal construct assessed as inhibition of infusion to HIV. View Source
- [3] DrugMap. DTT Name: C-C chemokine receptor type 5 (CCR5); MOA: Antagonist. Molecular Interaction Atlas (MIA) entry for CCR5_HUMAN. View Source
